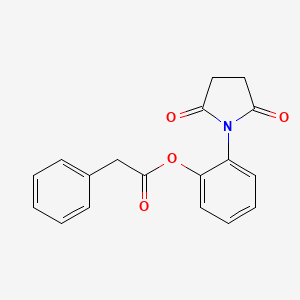

2-(2,5-DIOXOPYRROLIDIN-1-YL)PHENYL 2-PHENYLACETATE

Description

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate is a compound that belongs to the class of hybrid pyrrolidine-2,5-dione derivatives. These compounds are known for their potential anticonvulsant properties and have been studied for their broad-spectrum activity in various animal seizure models .

Properties

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-8-4-5-9-15(14)23-18(22)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKXOSHIHOIUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate typically involves an optimized coupling reaction. One common method involves reacting equimolar amounts of commercially available succinic anhydride with dl-phenylglycine in acetic acid at 70°C to obtain succinamic acid . This intermediate is then coupled with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of solid reductive agents like lithium aluminum hydride (LiAlH4) is common in the reduction steps of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: It has been studied for its potential anticonvulsant and analgesic properties.

Medicine: It shows promise in the treatment of epilepsy and neuropathic pain.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability, which is beneficial in conditions like epilepsy. The compound also exhibits high metabolic stability and negligible hepatotoxicity .

Comparison with Similar Compounds

Similar Compounds

2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its antimicrobial and anticancer properties.

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Studied for its anticonvulsant activity.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)phenyl 2-phenylacetate is unique due to its broad-spectrum anticonvulsant activity and favorable safety profile. It shows high metabolic stability and relatively weak inhibition of cytochrome P450 isoforms compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.